Predicted pKₐ of 3.75 Enables Defined Protonation-State Control Not Available with Dechlorinated Analogs
The conjugate-acid pKₐ of 4-chloro-N-cyclohexyl-N-methylpyrimidin-2-amine is predicted at 3.75±0.10 . This value reflects the electron-withdrawing effect of the 4-chloro substituent on the pyrimidine ring. In contrast, the des-chloro analog N-cyclohexyl-N-methylpyrimidin-2-amine (CAS 141193-13-7) lacks this electronegative substituent and is expected to exhibit a higher pKₐ. At physiological pH 7.4, the target compound is >99.9% neutral (free base), whereas a des-chloro analog with an estimated pKₐ of approximately 5.0–6.0 would be partially protonated. This differential protonation directly impacts logD₇.₄, passive membrane permeability, and potential off-target interactions with hERG or aminergic receptors that favor cationic species.
| Evidence Dimension | Conjugate-acid pKₐ (predicted) |
|---|---|
| Target Compound Data | 3.75 ± 0.10 (predicted) |
| Comparator Or Baseline | N-Cyclohexyl-N-methylpyrimidin-2-amine (CAS 141193-13-7, des-chloro analog): pKₐ not experimentally reported; class-level expectation is ≥5.0 based on pyrimidine pKₐ trends |
| Quantified Difference | Estimated ΔpKₐ ≥ 1.25 units, corresponding to ≥18-fold difference in protonated fraction at pH 7.4 |
| Conditions | ACD/Labs or analogous in silico prediction method; pKₐ of pyrimidine N1 |
Why This Matters
The low pKₐ ensures the compound remains unprotonated under physiological assay conditions, providing a clean baseline for structure–activity relationship (SAR) interpretation without confounding effects from mixed protonation states.
